Cas no 183427-87-4 (2-(2-METHOXYPHENOXY)ACETAMIDE)

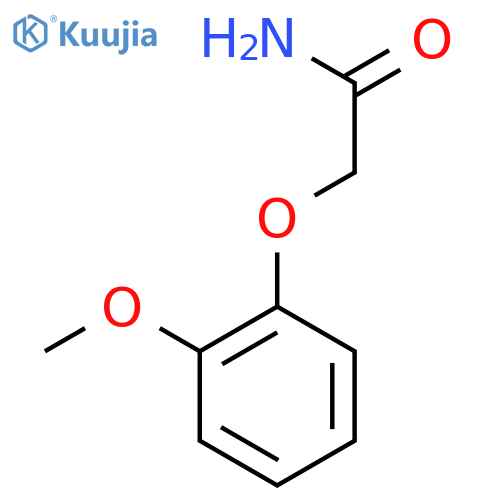

2-(2-METHOXYPHENOXY)ACETAMIDE structure

商品名:2-(2-METHOXYPHENOXY)ACETAMIDE

2-(2-METHOXYPHENOXY)ACETAMIDE 化学的及び物理的性質

名前と識別子

-

- 2-(2-METHOXYPHENOXY)ACETAMIDE

- 2-METHOXYPHENOXYACETAMIDE

- (2-methoxy-phenoxy)-acetic acid amide

- (2-Methoxy-phenoxy)-essigsaeure-amid

- 2-(2-methoxyphenoxy)ethanamide

- Z19753985

- 183427-87-4

- HMS566H11

- AC-907/34127021

- MFCD00834989

- AKOS000490809

- E78012

- SCHEMBL5520675

- FT-0608488

- TS-00206

- Oprea1_388657

- 2-(2-methoxyphenoxy) acetamide

- DTXSID20352331

- Acetamide, 2-(2-methoxyphenoxy)-

- Maybridge1_008789

- CS-0182661

- A812776

- Oprea1_103009

- DB-044491

- STK023938

-

- MDL: MFCD00834989

- インチ: 1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)

- InChIKey: SWSQFEAWQBOBAI-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1OCC(N)=O

計算された属性

- せいみつぶんしりょう: 181.07400

- どういたいしつりょう: 181.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6A^2

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.17

- ゆうかいてん: 142°C

- ふってん: 357.7°Cat760mmHg

- フラッシュポイント: 198.2°C

- 屈折率: 1.53

- PSA: 61.55000

- LogP: 1.25960

2-(2-METHOXYPHENOXY)ACETAMIDE セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26-36/37/39

2-(2-METHOXYPHENOXY)ACETAMIDE 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(2-METHOXYPHENOXY)ACETAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253331-250mg |

2-(2-Methoxyphenoxy)acetamide |

183427-87-4 | 98% | 250mg |

¥135 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253331-1g |

2-(2-Methoxyphenoxy)acetamide |

183427-87-4 | 98% | 1g |

¥273 | 2023-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M300068-1g |

2-(2-METHOXYPHENOXY)ACETAMIDE |

183427-87-4 | 97% | 1g |

¥802.90 | 2023-09-01 | |

| abcr | AB144962-1g |

2-(2-Methoxyphenoxy)acetamide, 95%; . |

183427-87-4 | 95% | 1g |

€132.40 | 2024-04-18 | |

| abcr | AB144962-250mg |

2-(2-Methoxyphenoxy)acetamide, 95%; . |

183427-87-4 | 95% | 250mg |

€86.90 | 2024-04-18 | |

| Aaron | AR002890-1g |

Acetamide, 2-(2-methoxyphenoxy)- |

183427-87-4 | 98% | 1g |

$27.00 | 2025-02-11 | |

| Crysdot LLC | CD12102759-5g |

2-(2-Methoxyphenoxy)acetamide |

183427-87-4 | 97% | 5g |

$327 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1260321-1g |

Acetamide, 2-(2-methoxyphenoxy)- |

183427-87-4 | 98% | 1g |

$75 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1260321-1g |

Acetamide, 2-(2-methoxyphenoxy)- |

183427-87-4 | 98% | 1g |

$75 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1260321-250mg |

Acetamide, 2-(2-methoxyphenoxy)- |

183427-87-4 | 98% | 250mg |

$60 | 2025-02-27 |

2-(2-METHOXYPHENOXY)ACETAMIDE 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

183427-87-4 (2-(2-METHOXYPHENOXY)ACETAMIDE) 関連製品

- 621-88-5(Phenoxyacetamide)

- 30893-64-2(Acetamide,2-(4-methoxyphenoxy)-)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:183427-87-4)2-(2-METHOXYPHENOXY)ACETAMIDE

清らかである:99%

はかる:5g

価格 ($):168.0